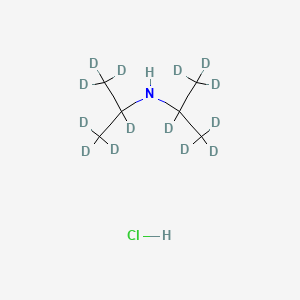
N,N-Diisopropylamine-d14 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisopropylamine-d14 Hydrochloride: is a deuterated organic compound, often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The deuterium labeling allows for detailed studies of chemical reactions, molecular structures, and interactions .
準備方法
Synthetic Routes and Reaction Conditions: N,N-Diisopropylamine-d14 Hydrochloride can be synthesized through the reductive amination of acetone with ammonia, using a modified copper oxide, generally copper chromite, as a catalyst. The reaction proceeds as follows :
NH3+2(CH3)2CO+2H2→C6H15N+2H2O
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes rigorous purification steps to remove any impurities and achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions: N,N-Diisopropylamine-d14 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Substituted amines and other derivatives.
科学的研究の応用
Chemistry: N,N-Diisopropylamine-d14 Hydrochloride is widely used in NMR spectroscopy to study chemical reactions and molecular structures. The deuterium labeling provides clear and distinct signals, aiding in the analysis of complex mixtures .
Biology: In biological research, it is used to study enzyme mechanisms and protein-ligand interactions. The deuterium labeling helps in tracking the movement and interaction of molecules within biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of drug molecules within the body.
Industry: In the chemical industry, it is used as a reference standard for quality control and analytical testing. The high purity and isotopic labeling ensure accurate and reliable results.
作用機序
The mechanism by which N,N-Diisopropylamine-d14 Hydrochloride exerts its effects involves its interaction with molecular targets through nucleophilic substitution and other reactions. The deuterium labeling allows for detailed tracking of these interactions, providing insights into the molecular pathways involved .
類似化合物との比較
Diisopropylamine: A non-deuterated version with similar chemical properties but without the benefits of deuterium labeling.
N,N-Diisopropylethylamine: Another similar compound used in organic synthesis, but with different steric and electronic properties.
Uniqueness: N,N-Diisopropylamine-d14 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. This labeling allows for more precise and detailed studies of chemical reactions and molecular interactions, making it a valuable tool in scientific research .
特性
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D3,2D3,3D3,4D3,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-VSHQPLEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747691 |
Source


|
| Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-88-9 |
Source


|
| Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














